N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide
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Overview
Description
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, a morpholine ring, and a sulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 5-methylfuran-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.
Attachment of the morpholine ring: The thiazole intermediate is then reacted with morpholine in the presence of a suitable base to form the morpholine-thiazole intermediate.
Formation of the sulfonylbenzamide moiety: The final step involves the reaction of the morpholine-thiazole intermediate with 4-sulfamoylbenzoic acid chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions to form various sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4′-(5-Methylfuran-2-yl)-2,2′6′,2″-terpyridine:
5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide:
Uniqueness
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-13-2-7-17(27-13)16-12-28-19(20-16)21-18(23)14-3-5-15(6-4-14)29(24,25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFSOBKZZZOOLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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